REACTION_CXSMILES
|
[I:1]I.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][C:5]=1[I:1] |f:3.4|
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Name
|
|
Quantity
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2.82 g
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Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(C)=O
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
|
C(C)O
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Name
|
|
Quantity
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3.46 g
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Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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1-(4-amino-3-iodophenyl)ethanone was prepared
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Type
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CUSTOM
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Details
|
The crude residue was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane)
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Name
|
|
Type
|
product
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Smiles
|
NC1=C(C=C(C=C1)C(C)=O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.514 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 17.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |